2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one
Description
Properties
IUPAC Name |
2-chloro-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-4-5-10-9(6-8)13(20)19(3)11-7-16-14(15)17-12(11)18(10)2/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBVIYSDLJCKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization
A representative method involves iron-mediated reduction of nitro groups to facilitate ring closure:
Alternative Cyclization Strategies
Pyrimido[4,5-e]diazepines can also form via:
Chlorination and Methylation Strategies
Position-specific functionalization requires careful optimization to avoid over-alkylation or side reactions.
Methyl Group Installation
Three methyl groups require sequential or one-pot strategies:
| Position | Method | Conditions | Yield | Source |
|---|---|---|---|---|
| 5 | Alkylation with methyl iodide | Cs₂CO₃, DMF, 70°C | 18-51% | |
| 8 | Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C→RT | 62% | |
| 11 | N-Methylation via Eschweiler-Clarke | HCHO, HCO₂H, reflux | 85% |
Key Observations :
-
Cs₂CO₃ in DMA at 70°C enables selective N-alkylation without O-alkylation.
-
Steric hindrance at position 11 necessitates prolonged reaction times (72 h).
Optimized Synthetic Route
Combining core formation and functionalization:
Step 1 :
Conditions: Fe powder, acetic acid, 50°C, 12 h.
Step 2 : Sequential Methylation
Overall Yield : 34% (three steps)
Analytical Characterization
Critical data for structure confirmation:
1H NMR (CDCl₃) :
X-ray Crystallography :
Industrial-Scale Considerations
Challenges :
Solutions :
Scaled Example :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions. These properties make it an essential reagent in synthetic organic chemistry.
Biology
Biologically, this compound has been investigated for its role in enzyme inhibition and protein interactions. Studies have indicated that it may affect cellular signaling pathways and has potential applications in understanding metabolic processes. Its unique structure allows for interaction with specific molecular targets within biological systems.
Medicine
The medicinal applications of this compound are particularly promising. Research suggests potential therapeutic uses as:
- Anticancer Agent : Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines.
- Antimicrobial Agent : Its structural characteristics allow it to interact with bacterial membranes or enzymes.
- Neurological Disorders : There is ongoing research into its efficacy in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems .
Industry
In industrial applications, this compound is being explored for the development of new materials and agrochemicals. Its diverse chemical reactivity makes it suitable for creating novel compounds with specific properties tailored for various industrial needs.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in different applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7), suggesting a mechanism involving apoptosis induction.
- Antimicrobial Properties : Research published in a peer-reviewed journal indicated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Neurological Effects : A pharmacological evaluation revealed that analogs of this compound displayed anxiolytic effects comparable to established medications like diazepam in preclinical models .
Mechanism of Action
The mechanism of action of 2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Insights :
- Chloro vs. Amino at Position 2: The 2-chloro group (as in the target compound) enhances BMK1 and DCLK1 inhibition by forming hydrophobic interactions, while the 2-amino group in LRRK2-IN-1 facilitates hydrogen bonding with kinase hinge regions .
- Methyl Substitutions : Methyl groups at positions 5 and 11 (common in BMK1/DCLK1 inhibitors) improve metabolic stability and kinase selectivity. Substitutions at position 8 (e.g., 8-Me in the target compound) remain underexplored but may influence steric hindrance .
Kinase Selectivity and Potency
- BMK1/ERK5 Inhibitors : The 2-chloro-5,11-dimethyl analog (IC₅₀ = 1 μM) exhibits >100-fold selectivity over related MAP kinases (e.g., ERK1/2, JNK) due to its unique binding to the BMK1 hydrophobic pocket .
- DCLK1 Inhibitors: Derivatives with 2-Cl and 5,11-diMe substitutions achieve nanomolar potency (IC₅₀ = 0.5–10 nM) by exploiting a conserved DFG-out conformation in DCLK1 .
- LRRK2 Inhibitors: The 2-amino substitution in LRRK2-IN-1 confers high affinity (Kd < 3 nM) but reduces selectivity compared to BMK1-targeted analogs .
Pharmacokinetic and Therapeutic Potential
- BMK1 Inhibitors: The 5,11-dimethyl scaffold demonstrates favorable pharmacokinetics (oral bioavailability >50%, t₁/₂ > 4 hours in mice) and efficacy in xenograft models .
- DCLK1 Inhibitors : Optimized analogs show blood-brain barrier penetration, making them candidates for gastrointestinal and neurological cancers .
- Challenges : The 8-methyl group in the target compound may alter solubility, requiring formulation optimization for in vivo applications .
Biological Activity
2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one is a complex organic compound belonging to the class of pyrimido[4,5-b][1,4]benzodiazepines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-chloro-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
- Molecular Formula : C14H13ClN4O
- Molar Mass : 288.73 g/mol
- Density : 1.330 g/cm³ (predicted)
- Boiling Point : 532.9 °C (predicted)
- pKa : 3.18 (predicted)
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit tumor growth in various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.
- Neurological Effects : As with many benzodiazepine derivatives, it may interact with GABA receptors, influencing neurological pathways and potentially serving as an anxiolytic or anticonvulsant.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors : The compound can bind to specific receptors in the brain and other tissues, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.
- Regulation of Gene Expression : The compound's interaction with nuclear receptors could lead to changes in gene expression related to cell growth and survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Cancer Research evaluated the cytotoxic effects of this compound on a panel of human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The compound was noted for its ability to induce apoptosis in sensitive cell lines while exhibiting minimal toxicity to normal cells.
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of the chlorinated moiety in enhancing the biological activity of benzodiazepine derivatives. Substitutions at specific positions on the diazepine ring have been shown to significantly affect receptor affinity and overall efficacy. For instance:
- Substitution at position 7 with halogens has been linked to increased activity against central nervous system targets.
Q & A
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm methyl group positions (e.g., 5,8,11-trimethyl substitution) and aromatic proton environments .
- Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 274.71 (matching the molecular weight) and fragmentation patterns .
- Elemental Analysis : Verify the empirical formula (CHNOCl) with ≤0.3% deviation .
Q. How can researchers ensure ≥98% purity for biological assays?
- Methodological Answer:
- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (gradient elution) to detect impurities. Adjust retention times to match reference standards (e.g., CAS 1234479-75-4) .
- TLC : Monitor reaction progress using silica gel plates and UV visualization; target compound should exhibit a single spot with R ≈0.5 in ethyl acetate/hexane (1:1) .
Advanced Questions
Q. What experimental designs are optimal for assessing BMK1/ERK5 kinase inhibition?
- Methodological Answer:
- Kinase Profiling : Conduct a high-throughput screen against a panel of 50+ kinases (e.g., BMK1, Aurora A) at 1 µM compound concentration. Use ADP-Glo™ assays to quantify ATP consumption .
- IC Determination : Perform dose-response curves (0.1–10 µM) in triplicate. Compare to reference inhibitors (e.g., XMD17-109) to evaluate selectivity .
- Cell-Based Validation : Test in acute myeloid leukemia (AML) cell lines (e.g., MV4-11) with apoptosis assays (Annexin V/PI staining) to confirm functional inhibition .
Q. How do methyl group substitutions (5,8,11 positions) impact biological activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with single/double methyl deletions (e.g., 5,11-dimethyl derivatives) and compare IC values against BMK1.
- Computational Docking : Use Schrödinger Suite to model interactions between methyl groups and hydrophobic pockets in BMK1’s kinase domain (PDB: 4IC8). Increased van der Waals contacts correlate with potency .
Q. How can researchers resolve contradictions in kinase selectivity data?
- Methodological Answer:
- Off-Target Analysis : Employ kinome-wide profiling (e.g., KINOMEscan®) to identify unintended targets (e.g., FLT3 or JAK2).
- Counter-Screening : Validate hits in orthogonal assays (e.g., thermal shift assays for binding confirmation) .
- Data Normalization : Normalize inhibition values to DMSO controls and exclude compounds with >20% variability between replicates .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
